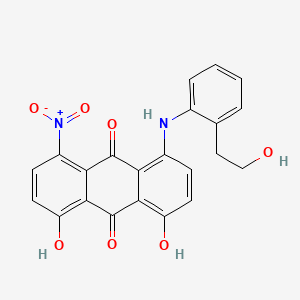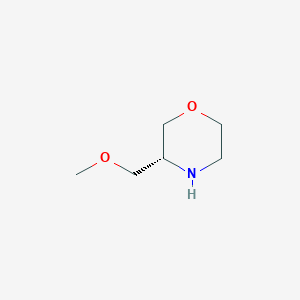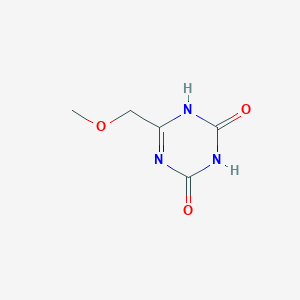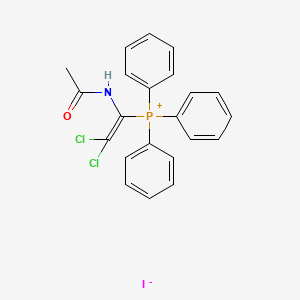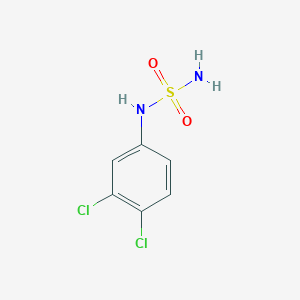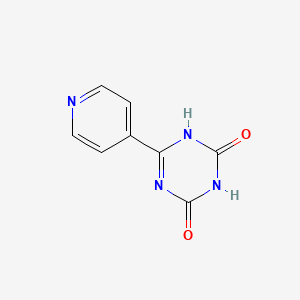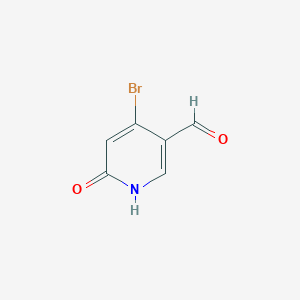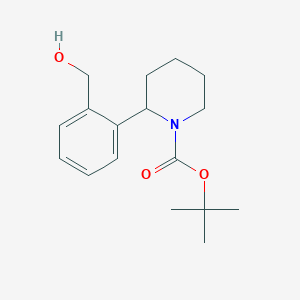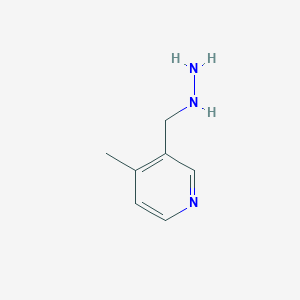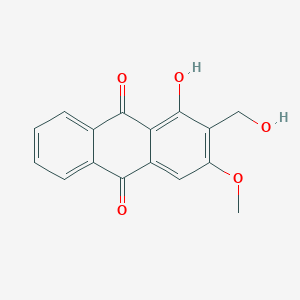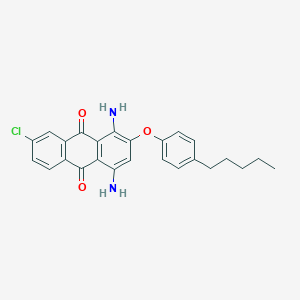
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is an organic compound with a complex structure that includes anthracene, chloro, amino, and phenoxy functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione typically involves multiple steps:
Starting Materials: The synthesis begins with anthracene-9,10-dione as the core structure.
Amination: Amino groups are introduced at the 1st and 4th positions through nucleophilic substitution reactions, often using ammonia or amines under controlled conditions.
Phenoxy Substitution: The phenoxy group is introduced at the 2nd position via nucleophilic aromatic substitution, using 4-pentylphenol as the nucleophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.
化学反应分析
Types of Reactions
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The amino and chloro groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or phenols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
科学研究应用
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its anthracene core.
Medicine: Explored for its potential anticancer properties, given its ability to intercalate with DNA.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用机制
The mechanism of action of 1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione involves its interaction with biological molecules:
Molecular Targets: DNA and proteins.
Pathways: The compound can intercalate with DNA, disrupting replication and transcription processes, which is a mechanism explored for anticancer activity.
相似化合物的比较
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in functionalization.
7-Chloro-2-phenoxyanthracene-9,10-dione: Lacks the amino groups, which reduces its potential for biological applications.
2-(4-Pentylphenoxy)anthracene-9,10-dione: Lacks both amino and chloro groups, limiting its reactivity.
Uniqueness
1,4-Diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione is unique due to its combination of functional groups, which provides a balance of reactivity and stability. This makes it a valuable compound for diverse applications in scientific research and industry.
属性
CAS 编号 |
88605-33-8 |
|---|---|
分子式 |
C25H23ClN2O3 |
分子量 |
434.9 g/mol |
IUPAC 名称 |
1,4-diamino-7-chloro-2-(4-pentylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C25H23ClN2O3/c1-2-3-4-5-14-6-9-16(10-7-14)31-20-13-19(27)21-22(23(20)28)25(30)18-12-15(26)8-11-17(18)24(21)29/h6-13H,2-5,27-28H2,1H3 |
InChI 键 |
AHYCHGUMHHAIPC-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


